7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is structurally related to ciprofloxacin, a well-known antibiotic, and has been modified to enhance its pharmacological properties. The modifications include the addition of a benzylcarbamothioyl group at the piperazine ring, which significantly affects its activity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The starting material is typically a fluoroquinolone derivative, which undergoes a series of reactions to introduce the benzylcarbamothioyl group at the piperazine ring. The key steps include:
Nucleophilic Substitution: The fluoroquinolone derivative reacts with a piperazine derivative under basic conditions to form the intermediate.
Thioamide Formation: The intermediate is then treated with benzyl isothiocyanate to introduce the benzylcarbamothioyl group.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluoro group on the quinolone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Antibacterial Research: It is studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains.
Pharmacokinetics: Research focuses on its absorption, distribution, metabolism, and excretion (ADME) properties.
Drug Development: It serves as a lead compound for developing new antibiotics with improved efficacy and reduced resistance.
Biological Studies: Its effects on bacterial DNA gyrase and topoisomerase IV are investigated to understand its mechanism of action.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. The benzylcarbamothioyl group enhances its ability to accumulate in bacterial cells and evade efflux pumps, leading to higher intracellular concentrations and improved antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar core structure but lacking the benzylcarbamothioyl group.
Levofloxacin: Another fluoroquinolone with a different substitution pattern on the quinolone ring.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-[4-(Benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its benzylcarbamothioyl group, which significantly alters its pharmacokinetic and pharmacodynamic properties. This modification allows for better accumulation in bacterial cells and reduced susceptibility to efflux mechanisms, making it a promising candidate for overcoming antibiotic resistance .
Properties
Molecular Formula |
C24H25FN4O3S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-[4-(benzylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H25FN4O3S/c1-2-27-15-18(23(31)32)22(30)17-12-19(25)21(13-20(17)27)28-8-10-29(11-9-28)24(33)26-14-16-6-4-3-5-7-16/h3-7,12-13,15H,2,8-11,14H2,1H3,(H,26,33)(H,31,32) |
InChI Key |
XZQHBEZEPSSSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NCC4=CC=CC=C4)F)C(=O)O |
Origin of Product |
United States |
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